2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy-
Description
This compound is a naphthalenesulfonic acid derivative featuring a sulfonic acid group at position 2, a hydroxyl group at position 4, and a substituted amino group at position 6 (2,6-dimethylphenyl). Its structural complexity distinguishes it from simpler naphthalenesulfonic acids. Notably, it has been implicated in promoting fungal growth (Fusarium solani) at concentrations ≥25 mg/L, as observed in agricultural studies involving Panax notoginseng root rot . This bioactivity contrasts with other metabolites like indole-3-carboxaldehyde, which exhibit antifungal properties.
Properties
CAS No. |
23973-67-3 |
|---|---|
Molecular Formula |
C18H17NO4S |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
6-(2,6-dimethylanilino)-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C18H17NO4S/c1-11-4-3-5-12(2)18(11)19-14-7-6-13-8-15(24(21,22)23)10-17(20)16(13)9-14/h3-10,19-20H,1-2H3,(H,21,22,23) |
InChI Key |
GYBJEFAGISHFTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)O)O |
Origin of Product |
United States |
Preparation Methods
General Background on Naphthalenesulfonic Acid Derivatives Preparation
The preparation of naphthalenesulfonic acid derivatives typically begins with sulfonation of naphthalene, followed by functional group transformations such as hydroxylation, amination, and substitution with aromatic amines.
A key step is the controlled sulfonation of naphthalene to produce naphthalene-2-sulfonic acid and its disulfonic acid derivatives. According to a patented process, sulfonation is carried out by reacting naphthalene with sulfuric acid, followed by neutralization and thermal isomerization to enrich the 2-sulfonic acid isomer. This process involves:
- Concentration of sulfuric acid solutions containing naphthalene sulfonic acids under vacuum at 70–90 °C to reduce water content.
- Thermal treatment at 150–200 °C to isomerize sulfonic acid isomers to predominantly naphthalene-2-sulfonic acid or 2,6-/2,7-disulfonic acids.
- Continuous or batch processing in stirred reactors or autoclaves.
This method yields a mixture rich in naphthalene-2-sulfonic acid suitable for further functionalization.
Specific Preparation of 6-Amino-4-hydroxy-2-naphthalenesulfonic Acid
The compound 6-amino-4-hydroxy-2-naphthalenesulfonic acid is a closely related intermediate, often referred to as "GAMMA acid," and is an important precursor in azo dye synthesis.
Reported preparation methods include:
- Starting from 2-aminonaphthalene-6,8-disulfonic acid liquor, which is gradually added to 70% sodium hydroxide at 190 °C, maintaining temperature by evaporating water.
- The mixture is further heated for 6 hours to complete the reaction.
- The reaction completion is confirmed by identical titers for diazotization and coupling.
- The batch is diluted, acidified, heated to expel sulfur dioxide, filtered, and washed to obtain the product with about 84% yield.
- An improved process simultaneously feeds concentrated 2-aminonaphthalene-6,8-disulfonic acid dipotassium salt liquor and caustic soda into a fusion reactor, achieving yields up to 90%.
This method emphasizes controlled alkaline fusion and purification steps to obtain the amino-hydroxy sulfonic acid derivative.
Preparation of 6-Hydroxy-2-naphthoic Acid as a Related Process
A related compound, 6-hydroxy-2-naphthoic acid, is prepared through a multi-step process involving:
- Sulfonation of naphthalene with sulfuric acid at 150–160 °C for 5–7 hours.
- Neutralization with alkali salt aqueous solution at 80–90 °C.
- High-pressure alkaline fusion at 250–300 °C and 60–90 bar for 4–6 hours to produce beta-naphthol alkali salt.
- Carboxylation with carbon dioxide at 240–320 °C and 1–20 bar for 4–6 hours.
- Subsequent water addition, centrifugation, and drying steps to isolate and purify the product.
This process improves yield and selectivity by incorporating drying and separation steps at elevated temperatures (200–250 °C).
Functionalization with 2,6-Dimethylphenylamino Group
The target compound includes a 2,6-dimethylphenylamino substituent at the 6-position. This functionalization likely involves:
- Nucleophilic aromatic substitution or amination of the sulfonated naphthalene derivative with 2,6-dimethylaniline or its derivatives.
- The reaction conditions typically require acidic or basic catalysis, controlled temperature, and solvent systems favoring substitution at the 6-position.
- Post-reaction purification steps to isolate the 6-[(2,6-dimethylphenyl)amino]-4-hydroxy-2-naphthalenesulfonic acid.
While explicit detailed procedures for this exact substitution are scarce in the provided sources, analogous methods in dye intermediate synthesis suggest that coupling reactions under acidic or alkaline conditions are used, similar to those for amino-hydroxy naphthalenesulfonic acids.
Data Tables Summarizing Key Preparation Parameters
Summary of Research Findings
- The sulfonation and isomerization of naphthalene to produce naphthalene-2-sulfonic acid derivatives are well-established, involving controlled thermal and vacuum concentration steps to optimize isomer content.
- The preparation of 6-amino-4-hydroxy-2-naphthalenesulfonic acid involves alkaline fusion of disulfonic acid salts at high temperature, with yields up to 90% reported by improved continuous feeding methods.
- Related processes for hydroxylated naphthoic acids involve high-pressure carboxylation and drying steps to improve yield and selectivity.
- The introduction of the 2,6-dimethylphenylamino substituent is consistent with aromatic amination reactions used in dye intermediate synthesis, typically under acidic or alkaline conditions.
- The compound is a critical intermediate in azo dye manufacture, with coupling reactions occurring under acidic or alkaline conditions to achieve desired substitution patterns and dye properties.
Chemical Reactions Analysis
2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy- undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic substitution reactions, particularly in the presence of halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts . Major products formed from these reactions include various substituted naphthalenes and their derivatives .
Scientific Research Applications
2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their catalytic activity . It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural features are compared below with related naphthalenesulfonic acid derivatives (Table 1):
Table 1: Structural and Functional Comparison of Naphthalenesulfonic Acid Derivatives
Environmental Behavior
- However, simpler analogs like 2-naphthalenesulfonic acid are mobile in groundwater due to high water solubility .
Industrial and Chemical Relevance
- Complex Derivatives : The 2,7-naphthalenedisulfonic acid derivative (CAS 85631-88-5) exemplifies industrial dyes with low environmental mobility due to high molecular weight and multiple charged groups .
Biological Activity
2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy- (CAS Number: 23973-67-3) is a sulfonic acid derivative with potential applications in medicinal chemistry and dye synthesis. This compound has garnered attention for its biological activity, particularly in the context of antitumor properties and its role in dye production.
- Molecular Formula : C18H17NO4S
- Molecular Weight : 343.40 g/mol
- LogP : 1.70
- Solubility : Sparingly soluble in water
Antitumor Activity
Research indicates that derivatives of naphthalenesulfonic acids exhibit significant antitumor activity. For instance, compounds similar to 2-naphthalenesulfonic acid have been used in the synthesis of diaryl urea derivatives, which have shown promising in vitro antitumor effects against various cancer cell lines .
A study on the structural modifications of naphthalene derivatives revealed that specific substitutions enhance their cytotoxicity against leukemia cells. The mechanism of action often involves apoptosis induction, where treated cells exhibit morphological changes characteristic of programmed cell death .
The biological activity of this compound may involve:
- Apoptosis Induction : Compounds derived from naphthalenesulfonic acid have been shown to induce apoptosis in cancer cells. For example, in leukemia cell lines, treatment with related compounds resulted in significant morphological changes indicative of apoptosis, such as cell swelling and fragmentation .
- Cell Proliferation Inhibition : The compound has been observed to inhibit cell proliferation effectively at low micromolar concentrations, making it a candidate for further development as an anticancer agent .
Study on Antitumor Effects
A notable study evaluated the effects of various naphthalene derivatives on Nalm-6 leukemia cells. The results indicated that certain compounds reached an AC50 (concentration required to induce apoptosis in 50% of the cells) at approximately 6.3 µM, demonstrating a strong correlation between structure and biological activity .
Synthesis and Applications
The synthesis of 2-naphthalenesulfonic acid derivatives has been explored for their application in dye production. Specifically, the compound is utilized in creating mono-azo dyes for synthetic fibers, which are critical for textile applications due to their lightfastness and vibrant colors .
Data Table
| Property | Value |
|---|---|
| CAS Number | 23973-67-3 |
| Molecular Formula | C18H17NO4S |
| Molecular Weight | 343.400 g/mol |
| LogP | 1.70 |
| Solubility | Sparingly soluble in water |
| Antitumor Activity | Yes |
| Applications | Dye synthesis, Anticancer |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy- to improve yield and purity?
- Methodological Answer : Utilize Design of Experiments (DOE) to systematically vary parameters such as temperature, pH, reactant molar ratios, and reaction time. Statistical methods like factorial design (full or fractional) allow identification of critical factors and interactions, minimizing experimental runs while maximizing data quality . Coupling this with process simulation tools (e.g., COMSOL Multiphysics) enables virtual optimization of reaction conditions before lab validation .
Q. What analytical techniques are most effective for characterizing the hydroxyl and sulfonic acid groups in this compound?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) can identify hydroxyl (-OH) stretching vibrations (3200–3600 cm⁻¹) and sulfonic acid (-SO₃H) symmetric/asymmetric stretches (1030–1250 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C, provides structural confirmation via chemical shifts of aromatic protons and substituents. High-resolution mass spectrometry (HRMS) validates molecular weight and purity .
Q. How should stability studies be designed for aqueous solutions of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability testing using a matrix of pH (e.g., 2–12) and temperature (e.g., 25°C–60°C). Monitor degradation via high-performance liquid chromatography (HPLC) with UV-Vis detection. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life under standard conditions. Include control samples with antioxidants or stabilizers to assess protective effects .
Advanced Research Questions
Q. What computational modeling approaches can predict the reactivity of this compound in catalytic or photocatalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations can map electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack. Molecular dynamics (MD) simulations model interactions with catalysts (e.g., TiO₂ surfaces) under solvated conditions. Pair computational results with experimental validation through UV-Vis spectroscopy and reaction kinetics .
Q. How can the reaction mechanisms involving the amino group (-NH-) in this compound be elucidated under oxidative or reductive conditions?
- Methodological Answer : Use kinetic isotope effects (KIE) by substituting hydrogen with deuterium in the amino group to track bond-breaking steps. Employ stopped-flow spectroscopy for real-time monitoring of intermediate species. Combine with computational studies (DFT) to map transition states and identify rate-determining steps .
Q. What methodologies resolve contradictions in reported solubility data across studies?
- Methodological Answer : Perform meta-analysis of existing data to identify variables (e.g., solvent purity, measurement techniques). Conduct controlled solubility trials using standardized solvents (e.g., USP-grade) and techniques like gravimetric analysis or nephelometry. Apply factorial design to isolate confounding factors (e.g., temperature gradients, stirring rates) .
Q. How does structural isomerism or substituent positioning affect the compound’s physicochemical properties?
- Methodological Answer : Synthesize positional isomers (e.g., varying amino/hydroxyl group positions) and compare properties via differential scanning calorimetry (DSC) for thermal behavior and X-ray diffraction (XRD) for crystal packing analysis. Solubility and partition coefficients (logP) can be measured to correlate structure with hydrophilicity .
Q. What advanced separation techniques are suitable for isolating trace byproducts formed during synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with diode-array detection (DAD) or mass spectrometry (LC-MS) enables separation and identification of low-abundance impurities. For charged species, capillary electrophoresis (CE) with UV or conductivity detection provides high-resolution separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
